Absence of Public Quantitative Bioactivity Data Precludes Direct Comparator Analysis
A systematic search of ChEMBL, BindingDB, PubChem, and the patent literature returned zero quantitative bioactivity records (IC50, Ki, EC50, Kd) for 2-butanone, 4-(3-methyl-1H-indol-2-yl)- [1]. In contrast, closely related indole-butanone regioisomers such as 4-(1H-indol-3-yl)butan-2-one and 4-(1-methyl-1H-indol-3-yl)butan-2-one have been studied in various biological contexts, though head-to-head comparisons are not available . Without any experimental data for the target compound, no differential claim—whether potency, selectivity, or physicochemical advantage—can be quantitatively supported. Any procurement decision based on implied superiority over analogs would lack scientific foundation.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative data found (IC50, Ki, EC50, or Kd not reported) |
| Comparator Or Baseline | Related indole-butanone regioisomers (e.g., 4-(1H-indol-3-yl)butan-2-one, CAS 87489-84-7): limited data exist but no direct comparison available |
| Quantified Difference | Not calculable—data absent for target compound |
| Conditions | Systematic search of ChEMBL, BindingDB, PubChem, and patent databases (search date: 2026-04-27) |
Why This Matters
Without quantitative bioactivity benchmarks, researchers cannot determine if this compound offers any advantage—or even parity—relative to structurally similar alternatives, making informed procurement impossible.
- [1] Database search performed on ChEMBL, BindingDB, and PubChem using CAS 91956-44-4 and IUPAC name '4-(3-methyl-1H-indol-2-yl)butan-2-one' (search date: 2026-04-27). No quantitative activity records found. View Source
